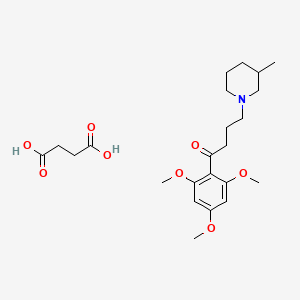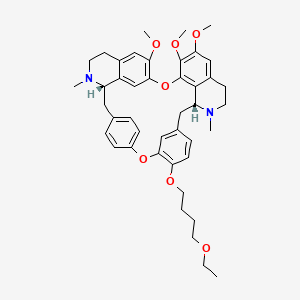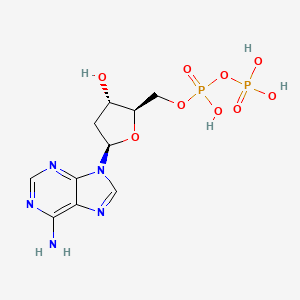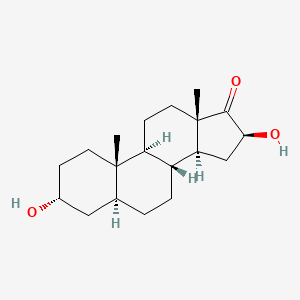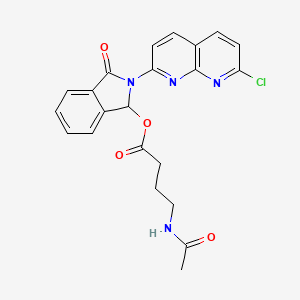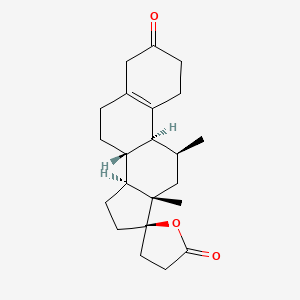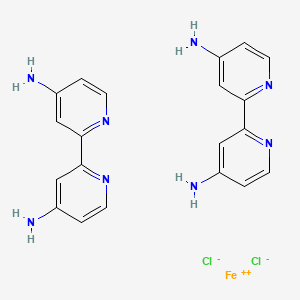
1H-Indole-5-carboxylic acid, 2-octadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP 54275, also known as 2-Octadecyl-1H-indole-5-carboxylic acid, is a naturally occurring fatty acid derivative. It is recognized for its cholesterol-lowering properties and its ability to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is crucial for the regulation of lipid metabolism, inflammation, and cellular differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP 54275 involves the reaction of indole derivatives with long-chain fatty acids under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves the use of high-performance liquid chromatography for purification .
Industrial Production Methods
Industrial production methods for RP 54275 are not extensively documentedThe production process likely involves standard organic synthesis techniques followed by rigorous purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
RP 54275 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
RP 54275 has several scientific research applications, including:
Chemistry: It is used as a model compound to study fatty acid derivatives and their interactions with various receptors.
Biology: It is used to investigate the role of PPARγ in cellular differentiation and lipid metabolism.
Medicine: It has potential therapeutic applications in the treatment of hyperlipidemia and other metabolic disorders.
Industry: It is used in the development of new cholesterol-lowering drugs and other lipid-regulating compounds
Mechanism of Action
RP 54275 exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This activation leads to the regulation of lipid metabolism, inflammation, and cellular differentiation. The molecular targets include various genes involved in these processes, and the pathways involved are crucial for maintaining lipid homeostasis and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another PPARγ activator used to lower cholesterol levels.
Rosiglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another PPARγ agonist with similar applications in diabetes management
Uniqueness
RP 54275 is unique due to its specific structure as a fatty acid derivative and its potent activation of the PPARγ pathway. Unlike some other compounds, it has shown significant potential in reducing cholesterol levels and regulating lipid metabolism without the adverse effects commonly associated with other PPARγ agonists .
Properties
IUPAC Name |
2-octadecyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-24-21-23(27(29)30)19-20-26(24)28-25/h19-22,28H,2-18H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJDPZWMJSXLDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC2=C(N1)C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001951 |
Source


|
| Record name | 2-Octadecyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81364-78-5 |
Source


|
| Record name | 2-n-Octadecylindole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081364785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octadecyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
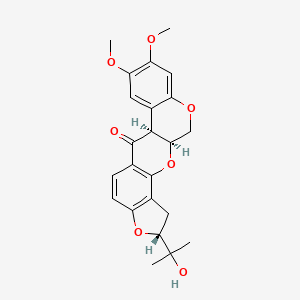

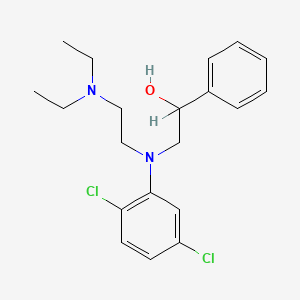
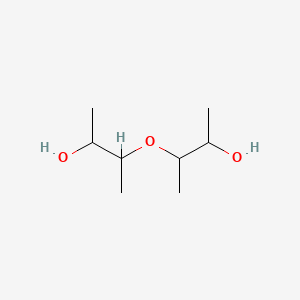
![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl 2-hydroxybenzoate](/img/structure/B1220050.png)
